ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the triazole ring and the iodomethyl group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Bicyclic Structure Formation: The bicyclic structure is often formed through a Diels-Alder reaction, which involves a diene and a dienophile.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through a halogenation reaction using iodine and a suitable halogenating agent.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the bicyclic structure.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can yield various oxidized forms of the triazole ring or the bicyclic structure.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of triazole-containing compounds with biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound may interact with metabolic pathways, affecting the synthesis or degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(bromomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Ethyl 1-(chloromethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its bromomethyl and chloromethyl analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C19H22IN3O3 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(2-phenyltriazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C19H22IN3O3/c1-2-25-17(24)19-10-8-18(13-20,9-11-19)26-16(19)15-12-21-23(22-15)14-6-4-3-5-7-14/h3-7,12,16H,2,8-11,13H2,1H3 |
InChI Key |
JJFAEXOROOQAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=NN(N=C3)C4=CC=CC=C4)CI |
Origin of Product |
United States |
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